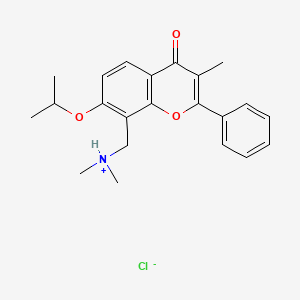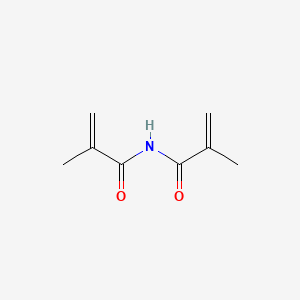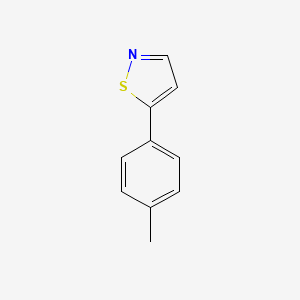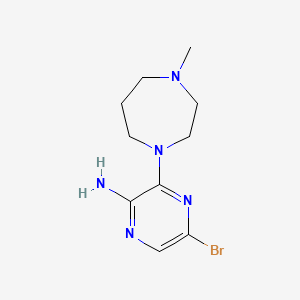
8-(Dimethylaminomethyl)-7-isopropoxy-3-methylflavone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Dimethylaminomethyl)-7-isopropoxy-3-methylflavone hydrochloride is a synthetic organic compound belonging to the flavone class. Flavones are a group of polyphenolic compounds known for their diverse biological activities. This particular compound is characterized by the presence of a dimethylaminomethyl group at the 8th position, an isopropoxy group at the 7th position, and a methyl group at the 3rd position on the flavone backbone, with the hydrochloride salt form enhancing its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Dimethylaminomethyl)-7-isopropoxy-3-methylflavone hydrochloride typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the flavone backbone, which can be derived from the condensation of appropriate phenolic and ketonic precursors.
Introduction of Functional Groups: The dimethylaminomethyl group is introduced via a Mannich reaction, which involves the reaction of the flavone with formaldehyde and dimethylamine.
Isopropoxy Group Addition: The isopropoxy group is introduced through an etherification reaction, where the hydroxyl group at the 7th position is reacted with isopropyl bromide in the presence of a base.
Methylation: The methyl group at the 3rd position is introduced through a methylation reaction using methyl iodide.
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
8-(Dimethylaminomethyl)-7-isopropoxy-3-methylflavone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the flavone into its corresponding flavanone.
Substitution: The dimethylaminomethyl group can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Products include hydroxylated derivatives or quinones.
Reduction: The major product is the corresponding flavanone.
Substitution: Substituted flavones with various functional groups replacing the dimethylamino group.
Aplicaciones Científicas De Investigación
8-(Dimethylaminomethyl)-7-isopropoxy-3-methylflavone hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 8-(Dimethylaminomethyl)-7-isopropoxy-3-methylflavone hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in oxidative stress and inflammation.
Pathways Involved: It may modulate signaling pathways related to cell survival, apoptosis, and inflammation, such as the NF-κB and MAPK pathways.
Comparación Con Compuestos Similares
Similar Compounds
7-Hydroxyflavone: Lacks the dimethylaminomethyl and isopropoxy groups, but shares the flavone backbone.
8-Methoxyflavone: Similar structure but with a methoxy group instead of the dimethylaminomethyl group.
3-Methylflavone: Shares the methyl group at the 3rd position but lacks other substituents.
Uniqueness
8-(Dimethylaminomethyl)-7-isopropoxy-3-methylflavone hydrochloride is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
Número CAS |
67238-76-0 |
|---|---|
Fórmula molecular |
C22H26ClNO3 |
Peso molecular |
387.9 g/mol |
Nombre IUPAC |
dimethyl-[(3-methyl-4-oxo-2-phenyl-7-propan-2-yloxychromen-8-yl)methyl]azanium;chloride |
InChI |
InChI=1S/C22H25NO3.ClH/c1-14(2)25-19-12-11-17-20(24)15(3)21(16-9-7-6-8-10-16)26-22(17)18(19)13-23(4)5;/h6-12,14H,13H2,1-5H3;1H |
Clave InChI |
FUBUERBPXYMZQV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=C(C1=O)C=CC(=C2C[NH+](C)C)OC(C)C)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Urea, N-(3-isocyanatomethylphenyl)-N'-[[[4-[[[(3-isocyanatomethylphenyl)amino]carbonyl]amino]phenyl]methyl]phenyl]-](/img/structure/B13769135.png)






![zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride](/img/structure/B13769183.png)





![N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;phosphoric acid](/img/structure/B13769205.png)
